1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine
Description
1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is a sulfonated piperazine derivative characterized by a tert-butyl-substituted phenylsulfonyl group at position 1 and a phenyl group at position 4 of the piperazine ring. Its molecular formula is C₂₁H₂₇N₃O₄S, with a monoisotopic mass of 417.172227 g/mol . The compound features a stereocenter at the 2-position of the piperazine ring (R-configuration), which may influence its biological interactions . The tert-butyl group, being bulky and hydrophobic, likely alters solubility and target binding compared to electron-withdrawing substituents like nitro groups.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-20(2,3)17-9-11-19(12-10-17)25(23,24)22-15-13-21(14-16-22)18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJFXYKQSGKYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically employed to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.
-
Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency at elevated temperatures (50–150°C). Alternatively, dichloromethane (DCM) or tetrahydrofuran (THF) may be used under milder conditions.
-
Stoichiometry : A molar ratio of 1:1.2 (piperazine:sulfonyl chloride) ensures complete conversion, with excess sulfonyl chloride quenched during workup.
-
Dissolve 4-phenylpiperazine (1.0 equiv) in DMF.
-
Add 4-tert-butylbenzenesulfonyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Heat at 100°C for 12–24 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Alternative Synthetic Routes
Reductive Amination and Sulfur Functionalization
A patent describing vortioxetine synthesis highlights strategies applicable to structurally related sulfonylpiperazines:
-
Sulfoxide Reduction : Lawesson’s reagent or magnesium (Mg) in methanol reduces sulfoxides to sulfides, though this is more relevant for sulfide-containing analogs.
-
Sulfone Formation : Oxidation of sulfides to sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) could adapt to introduce the sulfonyl group, but this adds synthetic steps.
Analytical Characterization
Critical spectroscopic data for 1-[(4-tert-butylphenyl)sulfonyl]-4-phenylpiperazine and its analogs include:
The tert-butyl group’s singlet at δ 1.30 and the piperazine multiplet at δ 2.80–3.20 are diagnostic. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 417.1722.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Sulfonylation | High yield; minimal steps | Requires pure sulfonyl chloride |
| Reductive Amination | Avoids sulfonyl chloride synthesis | Lower efficiency; side products |
| Palladium Catalysis | Enables complex aryl coupling | Costly catalysts; stringent conditions |
Industrial-Scale Considerations
For large-scale production, direct sulfonylation is preferred due to its simplicity. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of amines and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering receptor activity .
Comparison with Similar Compounds
NSPP (Nitro Derivative)
- Neuroprotection : Mitigates radiation-induced cognitive decline in mice by preserving neural stem/progenitor cells (NSPCs) and suppressing microglial activation .
- Mechanism : Activates Hedgehog signaling, reducing IL-6-mediated neuroinflammation .
- Therapeutic Window : Administered post-radiation without compromising antitumor efficacy .
Tert-Butyl Derivative
- Hypothesized Activity : The tert-butyl group’s hydrophobicity may enhance blood-brain barrier penetration compared to NSPP. However, its steric bulk could reduce binding affinity to Hedgehog pathway targets .
- Lack of Direct Evidence: No in vivo or in vitro studies on this compound are cited in the evidence, necessitating extrapolation from structural analogs.
Chloro and Trifluoromethyl Derivatives
- Chloro : Likely exhibits moderate neuroprotection but may face off-target effects due to halogen bonding .
- Trifluoromethyl : Enhanced metabolic stability but unstudied in neuroprotection contexts .
Research Findings on Key Analogs
NSPP (Nitro Derivative)
- Cognitive Protection: In murine models, NSPP (10 mg/kg) post-cranial irradiation preserved recognition memory (NOR test) and spatial memory (OIP test) .
- Anti-inflammatory Effects : Reduced IL-6 secretion by 60% in irradiated microglia and decreased GFAP/Iba1 expression (markers of astrogliosis and microglial activation) .
Other Notable Analogs
- 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine : Demonstrated moderate radioprotection in intestinal stem cells but inferior neuroprotection compared to NSPP .
- 1-[(2,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine: Limited activity in cognitive tests, suggesting substituent position critically impacts efficacy .
Biological Activity
1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is a synthetic compound belonging to the piperazine class, characterized by a sulfonyl group and a tert-butylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is CHNOS, indicating the presence of two nitrogen atoms, a sulfonyl group, and various aromatic components. Its structural features contribute significantly to its biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine | Piperazine ring with sulfonyl and tert-butyl groups | Potentially enhanced solubility and biological activity |
The biological activity of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is primarily attributed to its interactions with various enzymes and receptors. Research indicates that this compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in cellular signaling and metabolism.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Receptor Modulation : It may interact with serotonin receptors, affecting mood and anxiety pathways, similar to other piperazine derivatives .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antihistaminic Effects : Exhibits potential as an antihistamine, blocking histamine receptors and reducing allergic responses.
- Anti-proliferative Properties : In laboratory studies, it has demonstrated the ability to inhibit cell growth in certain cancer cell lines, suggesting its use as an anti-cancer agent .
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have explored the efficacy and safety of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine in various biological contexts:
- Cell Line Studies : In vitro studies using human cancer cell lines indicated that the compound effectively inhibited cell proliferation at specific concentrations, supporting its potential as an anti-cancer agent.
- Animal Models : Research on animal models demonstrated that lower doses of the compound could exhibit beneficial effects without significant toxicity, while higher doses led to adverse effects .
Dosage Effects
The biological effects of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine vary significantly with dosage:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
